molecular formula C16H18N2O5 B1260243 [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone

[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone

Cat. No. B1260243
M. Wt: 318.32 g/mol
InChI Key: OSFVMCCUSVCQRH-UHFFFAOYSA-N
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Description

[5-(2,5-dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Chemical Properties

  • [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone has been studied in the context of synthesis and chemical properties. Çetinkaya et al. (2012) explored the synthesis of various bromophenol derivatives, including this compound, focusing on their antioxidant properties. The study involved bromination, demethylation, and reduction reactions, leading to the synthesis of compounds with significant antioxidant potential (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antioxidant Activities

  • The antioxidant properties of derivatives of this compound have been a significant focus. For example, Çetinkaya et al. (2010) synthesized brominated derivatives and evaluated their antioxidant activities using various assays. The results indicated that these compounds are potent antioxidants and radical scavengers, comparable to standard antioxidant compounds like butylated hydroxyanisole and butylated hydroxytoluene (Çetinkaya, Gülçin, Menzek, Göksu, & Şahin, 2010).

Inhibitory Properties on Carbonic Anhydrase

  • Another study by Balaydın et al. (2012) investigated the carbonic anhydrase inhibitory properties of bromophenol derivatives, including those derived from [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone. The findings revealed that these compounds exhibit varying degrees of inhibition against human cytosolic carbonic anhydrase II isozyme, suggesting potential therapeutic applications for conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Structural Analysis and Synthesis

  • The structural analysis and synthesis of similar compounds have also been explored. Prasad et al. (2018) studied a compound with a similar structure, focusing on its antiproliferative activity and structural characterization through various spectroscopic methods and X-ray diffraction studies (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

properties

Product Name

[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H18N2O5/c1-20-11-3-4-14(21-2)12(9-11)15-10-13(17-23-15)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3

InChI Key

OSFVMCCUSVCQRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)N3CCOCC3

solubility

47.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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